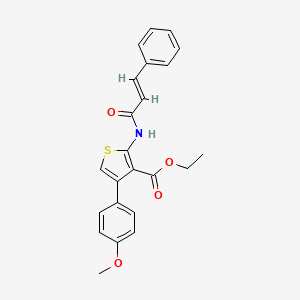

![molecular formula C25H19N3O3S B2573287 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313405-86-6](/img/structure/B2573287.png)

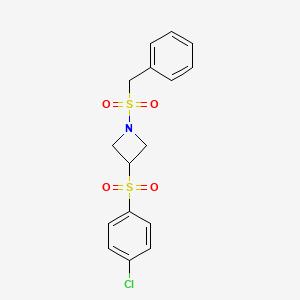

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a hybrid pyrrolidine-2,5-dione derivative. It has been studied for its potent anticonvulsant properties . This compound has shown broad-spectrum activity in widely accepted animal seizure models .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . This reaction yields several hybrid compounds, including the one . The introduction of an additional aromatic moiety results in an increased lipophilicity, which may afford better blood–brain barrier penetration .Aplicaciones Científicas De Investigación

Chemical Properties and Applications

The chemistry and properties of benzothiazole derivatives have been extensively studied due to their diverse applications. These compounds, including variations like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, demonstrate remarkable variability in preparation procedures, structures, and important properties such as spectroscopic characteristics, magnetic properties, and biological or electrochemical activity. This broad range of properties underpins their potential in various scientific and industrial fields, although more research on unknown analogs and further investigations into their applications are suggested (Boča, Jameson, & Linert, 2011).

Optical and Electronic Applications

Benzothiazole derivatives, including the aforementioned compound, are also integral in the development of optoelectronic materials. Quinazolines and pyrimidines, closely related to benzothiazoles, are known for their broad spectrum of biological activities. Recent research highlights the significance of quinazoline and pyrimidine derivatives in the fabrication of luminescent small molecules, chelate compounds, and optoelectronic materials like organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of these compounds into π-extended conjugated systems is particularly valuable for creating novel materials with enhanced electroluminescent properties. These compounds have been instrumental in developing materials for highly efficient red phosphorescent OLEDs, colorimetric pH sensors, and potential structures for nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S/c1-15-2-11-20-21(14-15)32-25(27-20)17-3-7-18(8-4-17)26-24(31)16-5-9-19(10-6-16)28-22(29)12-13-23(28)30/h2-11,14H,12-13H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLWVCXFWLRCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

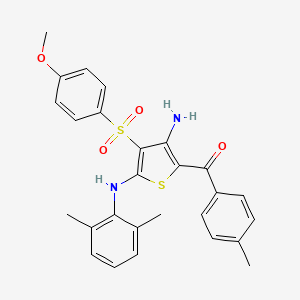

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)

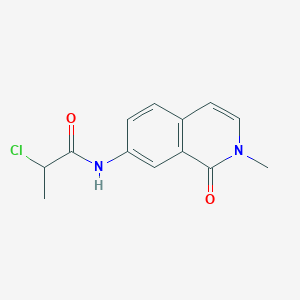

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)

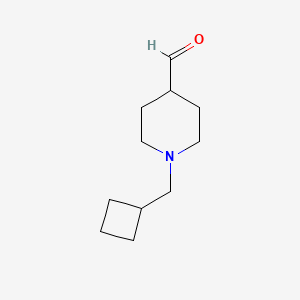

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)

![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)